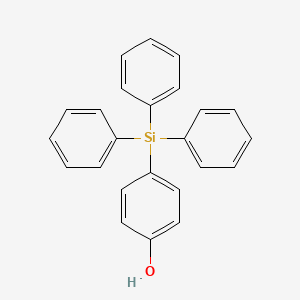

4-Triphenylsilylphenol

Description

4-Phenylphenol (CAS 92-69-3), also known as 4-hydroxybiphenyl or biphenyl-4-ol, is an aromatic organic compound with the molecular formula C₁₂H₁₀O. It consists of a phenol group substituted with a phenyl ring at the para position. This compound is widely utilized in industrial applications, including as a preservative, intermediate in chemical synthesis, and in the production of polymers and dyes .

Safety data indicate that 4-phenylphenol can cause skin and eye irritation upon contact, necessitating proper handling and protective equipment . Its toxicity profile classifies it as harmful if ingested or inhaled, with first-aid measures emphasizing immediate flushing with water and medical consultation .

Properties

CAS No. |

18737-98-9 |

|---|---|

Molecular Formula |

C24H20OSi |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

4-triphenylsilylphenol |

InChI |

InChI=1S/C24H20OSi/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H |

InChI Key |

SSRMPVDFDJCFNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Triphenylsilylphenol can be synthesized through several methods. One common approach involves the reaction of phenol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Triphenylsilylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like bromine or nitric acid are often employed

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

4-Triphenylsilylphenol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the modification of biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is utilized in the production of specialty polymers and materials with enhanced properties

Mechanism of Action

The mechanism of action of 4-Triphenylsilylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the triphenylsilyl moiety provides steric hindrance and influences the compound’s reactivity. These properties enable the compound to modulate biochemical pathways and interact with specific enzymes or receptors .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 4-Phenylphenol | Phenyl | C₁₂H₁₀O | 170.21 | Phenol, aromatic ring |

| 4-Nitrophenol | Nitro (-NO₂) | C₆H₅NO₃ | 139.11 | Phenol, nitro group |

| 4-(trans-4-Heptylcyclohexyl)-phenol | Heptylcyclohexyl | C₁₉H₂₈O | 272.43 | Phenol, cyclohexyl chain |

| Nonylphenol | Branched nonyl chain | C₁₅H₂₄O | 220.35 | Phenol, alkyl chain |

Key Observations :

- Substituent Effects: The phenyl group in 4-phenylphenol enhances steric bulk and hydrophobicity compared to smaller substituents like the nitro group in 4-nitrophenol. In contrast, alkylphenols (e.g., nonylphenol) and cyclohexyl derivatives exhibit even greater hydrophobicity due to longer aliphatic chains .

- Acidity: The electron-withdrawing nitro group in 4-nitrophenol (pKa ~7.1) significantly increases its acidity compared to 4-phenylphenol (pKa ~10.0), where the phenyl group exerts a mild electron-donating effect .

Key Observations :

- 4-Nitrophenol is notably more toxic than 4-phenylphenol due to its nitro group, which can form reactive metabolites and induce oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.